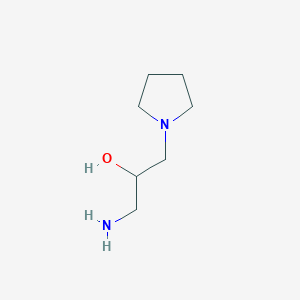
6-chloro-N-cyclohexylpyrazin-2-amine
Vue d'ensemble
Description
6-Chloro-N-cyclohexylpyrazin-2-amine (6-Cl-NCP) is an organic compound of the pyrazin-2-amine class, which is a type of heterocyclic amine. It has been investigated for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. 6-Cl-NCP has been studied for its ability to interact with proteins, enzymes, and other molecules, and its potential to act as a drug target.
Applications De Recherche Scientifique
Découverte de médicaments
6-chloro-N-cyclohexylpyrazin-2-amine : est un composé utilisé dans les premiers stades de la découverte de médicaments . Sa structure, qui comprend un cycle pyrazine avec un atome de chlore et un groupe cyclohexyle, suggère un potentiel de modification et d'optimisation en chimie médicinale. Le composé pourrait servir de squelette pour le développement de nouvelles molécules pharmacologiquement actives, en particulier en raison de la réactivité du cycle pyrazine qui permet diverses substitutions pouvant modifier l'activité biologique.
Synthèse organique
En chimie organique, This compound peut être utilisée dans la synthèse de molécules complexes. La présence de l'atome de chlore en fait un candidat pour les réactions de substitution nucléophile, pouvant servir d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes. Son rôle dans la synthèse de catalyseurs ou de réactifs potentiels pour les transformations organiques est également d'un intérêt significatif.
Science des matériaux
La structure chimique unique de ce composé peut influencer le développement de nouveaux matériaux avec des propriétés spécifiques. Par exemple, l'incorporation du cycle pyrazine dans les polymères pourrait affecter leur stabilité thermique et leurs propriétés électroniques, les rendant adaptés à des applications dans l'électronique ou comme composantes de matériaux composites.
Analyse chimique
This compound : pourrait être utilisée comme étalon ou réactif en chimie analytique en raison de sa signature chimique distincte . Son comportement chromatographique et ses données spectrales peuvent aider à l'analyse qualitative et quantitative de mélanges complexes, contribuant à l'identification de composés similaires.
Pharmacologie
Les effets potentiels du composé sur les systèmes biologiques en font un sujet d'intérêt pour la recherche pharmacologique . Il pourrait être utilisé pour étudier les interactions récepteur-ligand, l'inhibition enzymatique ou comme outil moléculaire pour disséquer les voies biochimiques, contribuant à notre compréhension des mécanismes de la maladie et des cibles thérapeutiques.
Recherche en biochimie
En biochimie, This compound pourrait être utilisée pour sonder la structure et la fonction des biomolécules. Son interaction avec les protéines, les acides nucléiques ou d'autres macromolécules peut fournir des informations sur les processus de reconnaissance moléculaire et les principes fondamentaux qui régissent les systèmes biologiques.
Chimie agricole
La réactivité et les caractéristiques structurelles de This compound suggèrent des applications potentielles dans le développement d'agrochimiques. Il pourrait être un précurseur dans la synthèse de composés ayant des activités herbicides, fongicides ou insecticides, contribuant à la création de nouvelles solutions pour la protection des cultures.
Science de l'environnement
Enfin, il est crucial de comprendre le devenir environnemental et l'impact de This compound . La recherche pourrait se concentrer sur sa biodégradabilité, sa bioaccumulation potentielle et ses effets sur les écosystèmes, ce qui est essentiel pour évaluer les risques environnementaux associés à l'utilisation de ce composé dans diverses industries.
Mécanisme D'action
Target of Action
The primary targets of 6-chloro-N-cyclohexylpyrazin-2-amine are currently unknown . This compound belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .
Mode of Action
As a pyrazin-2-amine, it is typically a weak base and can form salts with acids. The presence of the chlorine group might affect its solubility compared to unsubstituted pyrazines.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at a temperature of 2-8°C .
Analyse Biochimique
Biochemical Properties
6-chloro-N-cyclohexylpyrazin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor for certain enzymes, reducing their activity and altering the metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . By binding to these molecules, this compound can inhibit or activate their function, leading to changes in cellular processes. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus reducing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may cause adverse effects such as cellular toxicity or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit an enzyme involved in a critical metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, binding to transport proteins may facilitate the movement of this compound across cellular membranes, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments can significantly impact its biochemical and cellular effects .
Propriétés
IUPAC Name |
6-chloro-N-cyclohexylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXULWILQPIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440361 | |
| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-26-5 | |
| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)





